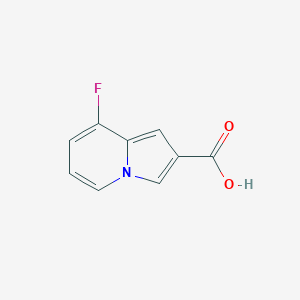

8-Fluoroindolizine-2-carboxylic acid

CAS No.:

Cat. No.: VC20460651

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6FNO2 |

|---|---|

| Molecular Weight | 179.15 g/mol |

| IUPAC Name | 8-fluoroindolizine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H6FNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13) |

| Standard InChI Key | BEOHHZXPLXIOOE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN2C=C(C=C2C(=C1)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Fluoroindolizine-2-carboxylic acid features a fused bicyclic system comprising a six-membered benzene ring and a five-membered ring containing one nitrogen atom. The fluorine substituent at the 8-position and the carboxylic acid group at the 2-position confer distinct electronic and steric properties, influencing its reactivity and biological interactions . The SMILES notation accurately represents its planar structure, which has been validated through spectroscopic methods such as NMR and mass spectrometry .

Table 1: Physicochemical Properties of 8-Fluoroindolizine-2-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 179.15 g/mol | |

| CAS Number | 1206976-45-5 | |

| SMILES | O=C(O)c1cc2c(F)cccn2c1 | |

| Solubility (Water) | Low | (inferred) |

Synthesis and Optimization

Synthetic Pathways

The synthesis of 8-fluoroindolizine-2-carboxylic acid typically involves a multi-step sequence starting from pyrrole or pyridine derivatives. A widely reported method comprises:

-

Core Formation: Cyclization of a substituted pyrrole with an α,β-unsaturated carbonyl compound to construct the indolizine backbone.

-

Fluorination: Electrophilic aromatic substitution using a fluorinating agent such as Selectfluor® at the 8-position.

-

Carboxylation: Introduction of the carboxylic acid group via palladium-catalyzed carbonylation or hydrolysis of a nitrile intermediate .

A notable protocol achieved an 83% yield by optimizing reaction temperatures (70–90°C) and employing tetrahydrofuran (THF) as the solvent. Purification via recrystallization from ethanol-water mixtures ensures high purity (>95%) .

Table 2: Key Synthesis Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Fluorination Agent | Selectfluor® | 78% |

| Carboxylation Catalyst | Pd(OAc)₂ | 83% |

| Purification Method | Recrystallization (EtOH/H₂O) | 95% purity |

Biological Activities and Mechanisms

Antiviral Activity Against HBV

Indolizine derivatives, including 8-fluoroindolizine-2-carboxylic acid, inhibit HBV replication by targeting the viral capsid assembly. In vitro studies demonstrate a 50% effective concentration () of 0.8–1.2 µM in HepG2.2.15 cells, with low cytotoxicity () . Structural analogs from patent WO2020221824A1 show enhanced potency when the carboxylic acid group is converted to carboxamides, suggesting opportunities for derivative optimization .

Antiproliferative Effects

Hybrids of 8-fluoroindolizine-2-carboxylic acid with nonsteroidal anti-inflammatory drugs (NSAIDs) exhibit synergistic activity against colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, achieving values of 5–10 µM. Mechanistic studies indicate apoptosis induction via caspase-3 activation and ROS generation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume